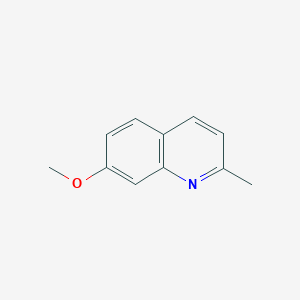

7-Methoxy-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVADHKTNBIYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443662 | |

| Record name | 7-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-87-0 | |

| Record name | 7-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19490-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation and Characterization of 7-Methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 7-Methoxy-2-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details the key spectroscopic and analytical data, experimental protocols for its synthesis, and a summary of its known biological context.

Physicochemical Properties and Structural Information

This compound is a derivative of quinoline with a methoxy group at the 7th position and a methyl group at the 2nd position. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | - |

| Monoisotopic Mass | 173.08406 Da | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| CAS Number | 19490-87-0 | - |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are detailed below. Note: Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.5 | ~25 |

| 3 | ~7.0-7.2 | ~120-122 |

| 4 | ~7.8-8.0 | ~135-137 |

| 5 | ~7.5-7.7 | ~125-127 |

| 6 | ~7.1-7.3 | ~118-120 |

| 7-OCH₃ | ~3.9 | ~55 |

| 8 | ~7.3-7.5 | ~105-107 |

| 4a | - | ~148 |

| 5a | - | ~128 |

| 7 | - | ~160 |

| 8a | - | ~158 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron ionization (EI) is a common method for the analysis of such compounds.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M]⁺ | 173.08351 |

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

Data sourced from PubChem[1]

The fragmentation of methoxyquinolines typically involves the loss of the methyl group (M-15) and the subsequent loss of carbon monoxide (M-15-28).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected in the following regions:

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=N (in-ring) | 1600-1650 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1000-1300 (asymmetric and symmetric stretching) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, absorption maxima are expected around 220-250 nm and 300-330 nm.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis. A plausible and efficient route is the Doebner-von Miller reaction.

Doebner-von Miller Reaction: An Overview

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. In the case of this compound, m-anisidine would be the starting aniline derivative.

Caption: General workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Detailed Experimental Protocol

A general procedure for the synthesis of 2-methyl-7-methoxyquinoline involves the reaction of m-anisidine with an α,β-unsaturated aldehyde in the presence of an acid catalyst and an oxidizing agent.[2]

Materials:

-

m-Anisidine

-

Crotonaldehyde (or a precursor that forms it in situ, like paraldehyde)

-

Hydrochloric acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride)

-

Ethanol (solvent)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of m-anisidine and concentrated hydrochloric acid is prepared.

-

The oxidizing agent is added to the flask.

-

Crotonaldehyde is added dropwise to the reaction mixture with constant stirring. The reaction is often exothermic and may require cooling.

-

After the addition is complete, the mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled and made alkaline by the addition of a sodium hydroxide solution.

-

The crude product is extracted with an organic solvent.

-

The organic layer is washed with water and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield pure this compound.

Biological Activity and Potential Applications

While extensive biological data for this compound is not widely published, the quinoline scaffold is a well-established pharmacophore in drug discovery.[3] Derivatives of quinoline have been investigated for a wide range of therapeutic applications, including:

-

Anticancer agents: Many quinoline derivatives have shown potent activity against various cancer cell lines. Some have been found to target signaling pathways such as the PI3K/AKT/mTOR pathway.

-

Antimalarial drugs: Quinine, a natural product containing a quinoline core, and its synthetic analogs like chloroquine have been cornerstones in the treatment of malaria.

-

Antibacterial and antifungal agents: The quinoline ring system is present in several synthetic antibacterial and antifungal compounds.

-

Enzyme inhibitors: Substituted quinolines have been developed as inhibitors for various enzymes, playing a role in the management of different diseases.

Given the prevalence of the quinoline scaffold in bioactive molecules, this compound represents a valuable starting point or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further biological screening of this compound and its derivatives is warranted to explore its full potential.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and characterization of this compound. The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust framework for its identification and purity assessment. The outlined synthetic protocol, based on the Doebner-von Miller reaction, offers a reliable method for its preparation. While specific biological data for this compound is limited, its structural similarity to numerous bioactive molecules suggests that it is a promising candidate for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, organic synthesis, and materials science.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem |

| Appearance | Colorless to light yellow liquid | |

| CAS Number | 19490-87-0 |

Chemical Properties

| Property | Value | Source |

| pKa (Predicted) | 6.15 ± 0.50 | |

| XlogP (Predicted) | 2.6 | [2] |

| Solubility | Information not available. Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. |

Spectral Data

The following table summarizes the key spectral information for this compound, which is crucial for its identification and characterization.

| Spectroscopy | Data Highlights |

| ¹H NMR | Predicted spectral data is available. For the related compound 2-methylquinoline, characteristic peaks are observed around 8.03 ppm (d), 7.76 ppm (d), 7.68 ppm (d), 7.48 ppm (t), 7.27 ppm (d), and 2.75 ppm (s, CH₃) in CDCl₃[3]. Similar shifts would be expected for the quinoline core of this compound, with additional peaks for the methoxy group. |

| ¹³C NMR | Predicted spectral data is available. |

| Mass Spectrometry | Predicted collision cross-section values are available for various adducts, including [M+H]⁺, [M+Na]⁺, and [M-H]⁻[2]. |

| Infrared (IR) | Specific IR data for this compound is not readily available. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinoline synthesis, such as the Combes synthesis or the Doebner-von Miller reaction[4][5][6][7]. A plausible experimental protocol based on the Combes synthesis is detailed below.

Combes Synthesis of this compound

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone[5][7][8][9]. For the synthesis of this compound, the starting materials would be m-anisidine (3-methoxyaniline) and acetylacetone.

Reaction Scheme:

Caption: General scheme for the Combes synthesis of this compound.

Materials:

-

m-Anisidine

-

Acetylacetone

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-anisidine (1 equivalent) in ethanol.

-

Addition of Reactants: Slowly add acetylacetone (1.1 equivalents) to the solution.

-

Acid Catalysis: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[10].

For instance, a structurally related complex indoloquinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, has been shown to exhibit anticancer activity in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[11][12][13]. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. While it is speculative to directly attribute this mechanism to this compound, it highlights a potential area of investigation for this class of compounds.

Caption: A potential signaling pathway that could be targeted by quinoline derivatives.

Conclusion

This compound is a valuable chemical entity with potential applications in various fields, particularly in the development of new therapeutic agents. This guide has consolidated the available physical, chemical, and spectral data for this compound. Furthermore, a detailed experimental protocol for its synthesis via the Combes reaction has been provided. While the specific biological activities of this compound are yet to be extensively explored, the known pharmacological importance of the quinoline scaffold suggests that it is a promising candidate for further investigation. The information compiled in this document aims to facilitate future research and development efforts centered on this and related quinoline derivatives.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 3. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Combes Quinoline Synthesis [drugfuture.com]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2-methylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 7-Methoxy-2-methylquinoline and its derivatives. This quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This document details established synthetic methodologies, including the Doebner-von Miller reaction and the Combes synthesis, offering step-by-step experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

Two classical and versatile methods for the synthesis of the quinoline core are the Doebner-von Miller reaction and the Combes synthesis. Both pathways offer routes to this compound derivatives starting from readily available precursors.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines through the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1] For the synthesis of this compound, 3-methoxyaniline (m-anisidine) is the key starting material, and crotonaldehyde (or a precursor that forms it in situ, such as paraldehyde) serves as the α,β-unsaturated carbonyl component. The reaction is typically catalyzed by strong acids.

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of 2-methylquinolines via the Doebner-von Miller reaction involves the slow addition of the α,β-unsaturated aldehyde to a heated, acidic solution of the aniline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxyaniline (m-Anisidine) | 123.15 | (Specify) | (Calculate) |

| Crotonaldehyde | 70.09 | (Specify) | (Calculate) |

| Hydrochloric Acid (conc.) | 36.46 | (Specify) | (Calculate) |

| Oxidizing Agent (e.g., arsenic pentoxide, nitrobenzene) | - | (Specify) | - |

| Sodium Hydroxide | 40.00 | (For workup) | - |

| Dichloromethane | 84.93 | (For extraction) | - |

| Anhydrous Sodium Sulfate | 142.04 | (For drying) | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methoxyaniline and concentrated hydrochloric acid.

-

Heat the mixture to reflux.

-

Slowly add crotonaldehyde dropwise to the refluxing solution.

-

After the addition is complete, add a suitable oxidizing agent.

-

Continue to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

The Combes Synthesis

The Combes synthesis provides an alternative route to substituted quinolines by the acid-catalyzed condensation of anilines with β-diketones.[2] To synthesize a 7-methoxy-2,4-dimethylquinoline derivative, 3-methoxyaniline is reacted with acetylacetone (2,4-pentanedione).

Reaction Scheme:

References

CAS number 19490-87-0 properties and safety data

An In-depth Technical Guide to 7-Methoxy-2-methylquinoline (CAS No. 19490-87-0)

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the safety data, for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Identity

The compound associated with CAS number 19490-87-0 is this compound.[1][2] It is a substituted quinoline derivative, a class of compounds with a wide range of biological activities and applications in medicinal chemistry.

| Identifier | Value |

| CAS Number | 19490-87-0 |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Methyl-7-methoxyquinoline |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [1] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2)OC |

| InChI Key | QEVADHKTNBIYSD-UHFFFAOYSA-N[1] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. The compound is typically supplied as a liquid.[1]

| Property | Value |

| Physical Form | Liquid[1] |

| Boiling Point | 286 °C at 760 mmHg[1] |

| Flash Point | 104.9 ± 12.0 °C[1] |

| Purity | Commonly available at 95% or 98% purity[1][3] |

| Storage Temperature | Room temperature[1] |

Safety and Handling

Comprehensive safety data is crucial for the handling of any chemical substance. The following tables and protocols are based on available safety data sheets and GHS classifications.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Danger [1] | H302: Harmful if swallowed.[1] H318: Causes serious eye damage.[1] |

Precautionary Statements

The following precautionary statements are recommended for handling this compound:[1]

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P330 | Rinse mouth. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. Below is a general workflow for handling this chemical in a laboratory setting.

Caption: A flowchart outlining the safe handling workflow for this compound.

Logical Relationships in Hazard Communication

The GHS classification system provides a logical framework for communicating the hazards of a chemical. The following diagram illustrates the relationship between the identified hazards and the required safety measures for this compound.

Caption: Logical relationship between hazards and precautionary measures for this compound.

References

Biological Activity Screening of Novel Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to the synthesis of novel derivatives with diverse biological activities. This guide provides a comprehensive overview of the screening protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory activities of new quinoline compounds, complete with detailed experimental methodologies, data presentation tables, and visual diagrams of key signaling pathways and workflows.

Anticancer Activity Screening

Novel quinoline derivatives are frequently evaluated for their potential as anticancer agents. The primary screening involves assessing their cytotoxicity against various cancer cell lines. Compounds exhibiting significant activity are then subjected to further mechanistic studies.

Data Presentation: Anticancer Activity

The cytotoxic effects of novel quinoline compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing the potency of different derivatives and for selecting lead compounds for further development.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Q-01 | MCF-7 (Breast) | 2.61 | Doxorubicin | 0.85 |

| Q-02 | A549 (Lung) | 4.73 | Cisplatin | 5.20 |

| Q-03 | HeLa (Cervical) | 3.56 | Paclitaxel | 0.01 |

| Q-04 | PC-3 (Prostate) | 2.98 | Docetaxel | 0.005 |

| Q-05 | K-562 (Leukemia) | 4.88 | Imatinib | 0.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Materials:

-

Novel quinoline compounds

-

Cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution[5]

-

96-well plates

-

Microplate reader

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

Antimicrobial Activity Screening

The quinoline core is present in many synthetic antibacterial and antifungal agents.[7] Novel quinoline derivatives are therefore commonly screened for their ability to inhibit the growth of a panel of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of quinoline compounds is often reported as the diameter of the zone of inhibition in agar diffusion assays or as the Minimum Inhibitory Concentration (MIC) in broth dilution assays.

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |

| Q-06 | S. aureus | 18 | Ciprofloxacin | 25 |

| Q-07 | E. coli | 15 | Ciprofloxacin | 22 |

| Q-08 | P. aeruginosa | 12 | Gentamicin | 20 |

| Q-09 | C. albicans | 20 | Fluconazole | 28 |

| Q-10 | A. niger | 16 | Amphotericin B | 24 |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[8][9]

Materials:

-

Novel quinoline compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Nutrient Broth or Sabouraud Dextrose Broth

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

-

Prepare Inoculum: Inoculate a loopful of the test microorganism into a tube of nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi). Incubate at 37°C for bacteria or 28°C for fungi for 18-24 hours. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Pour the molten MHA or SDA into sterile petri dishes and allow them to solidify. Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plate to create a lawn.

-

Create Wells: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.

-

Add Compounds: Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved quinoline compounds at a specific concentration into the wells. A positive control (standard antibiotic/antifungal) and a negative control (solvent used to dissolve the compounds) should also be included on each plate.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

Visualizing the Experimental Workflow

Anti-inflammatory Activity Screening

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, making them interesting candidates for the treatment of inflammatory diseases.[12][13]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effect is often measured by the percentage of edema inhibition in animal models.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |

| Q-11 | 10 | 45.2 | Indomethacin | 10 | 55.8 |

| Q-12 | 20 | 58.7 | Indomethacin | 10 | 55.8 |

| Q-13 | 10 | 39.8 | Diclofenac | 10 | 52.1 |

| Q-14 | 20 | 51.3 | Diclofenac | 10 | 52.1 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[14][15]

Materials:

-

Novel quinoline compounds

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the novel quinoline compounds orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a positive control group receives the reference drug.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: Edema Inhibition (%) = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways Targeted by Quinoline Compounds

Many biologically active quinoline compounds exert their effects by modulating specific signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for mechanism-of-action studies.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[18][19] Several quinoline derivatives have been shown to inhibit components of this pathway.[12]

EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for tumor growth and angiogenesis.[12] Quinoline-based inhibitors targeting these receptors have shown significant promise as anticancer agents.[1][12]

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | Semantic Scholar [semanticscholar.org]

- 4. atcc.org [atcc.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. chemistnotes.com [chemistnotes.com]

- 8. botanyjournals.com [botanyjournals.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 13. researchgate.net [researchgate.net]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]

- 16. criver.com [criver.com]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

Spectroscopic Profile of 7-Methoxy-2-methylquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-2-methylquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of quinoline derivatives.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for aromatic and heterocyclic molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.0 - 7.8 | d | H-4 |

| ~ 7.7 - 7.5 | d | H-5 |

| ~ 7.4 - 7.2 | d | H-3 |

| ~ 7.1 - 6.9 | dd | H-6 |

| ~ 7.0 - 6.8 | d | H-8 |

| ~ 3.9 | s | -OCH₃ |

| ~ 2.7 | s | -CH₃ |

d: doublet, dd: doublet of doublets, s: singlet

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 158 | C-7 |

| ~ 159 - 157 | C-2 |

| ~ 148 - 146 | C-8a |

| ~ 137 - 135 | C-4 |

| ~ 129 - 127 | C-5 |

| ~ 125 - 123 | C-4a |

| ~ 122 - 120 | C-3 |

| ~ 120 - 118 | C-6 |

| ~ 107 - 105 | C-8 |

| ~ 56 - 54 | -OCH₃ |

| ~ 25 - 23 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| 1620-1580 | Strong | C=C Aromatic Ring Stretch |

| 1500-1400 | Strong | C=C Aromatic Ring Stretch |

| 1260-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O Stretch (symmetric) |

| 900-675 | Strong | C-H Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 173.08 | High | [M]⁺ (Molecular Ion) |

| 174.09 | High | [M+H]⁺ (In ESI-MS) |

| 158.06 | Medium | [M-CH₃]⁺ |

| 144.06 | Medium | [M-CHO]⁺ from methoxy group |

| 130.06 | Medium | [M-CH₃-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These represent general procedures that are widely applicable to the characterization of quinoline derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[1]

-

¹H NMR Spectrum Acquisition: A standard single-pulse experiment is performed on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly used to obtain the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[1]

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) and their relative intensities are analyzed to identify the functional groups present in the molecule. Characteristic aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ region, while C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range.[2][3][4][5]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For LC-MS, Electrospray Ionization (ESI) is frequently used, which is a softer ionization technique that often results in a prominent protonated molecular ion peak ([M+H]⁺).[6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Representation: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides valuable information about the molecule's structure.[6]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 7-Methoxy-2-methylquinoline is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic avenues by examining the biological activities of structurally related quinoline derivatives, particularly its isomers 6-Methoxy-2-methylquinoline and 8-Methoxy-2-methylquinoline, and the parent compound, 2-methylquinoline. The information presented herein is intended to guide future research and is based on the principle of structure-activity relationships.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. The introduction of a methoxy and a methyl group, as in this compound, modulates the electronic and steric properties of the quinoline ring, potentially influencing its interaction with biological targets.

Inferred Therapeutic Potential Based on Isomeric Analogs

Research on isomers of this compound suggests several promising areas for therapeutic intervention. While direct evidence is pending, the biological activities of the 6-methoxy and 8-methoxy analogs provide a rational basis for hypothesizing the potential targets of the 7-methoxy isomer.

Anticancer Activity:

The quinoline core is a common feature in many anticancer agents. Derivatives of methoxy-2-methylquinoline have shown potential in this area.

-

P-glycoprotein (P-gp) Inhibition: A study on a series of 6-methoxy-2-arylquinoline analogues identified them as potential inhibitors of P-glycoprotein[1]. P-gp is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer cells by effluxing a wide range of chemotherapeutic drugs. Inhibition of P-gp can, therefore, be a valuable strategy to overcome drug resistance.

-

PI3K/AKT/mTOR Pathway Inhibition: A complex derivative of 8-methoxy-2-methylquinoline, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, was found to exert its cytotoxic effects in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[2][3]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

-

General Cytotoxicity: The parent compound, 2-methylquinoline, has been used as a scaffold for the development of anticancer agents[4]. The quinoline structure itself can intercalate with DNA or inhibit enzymes crucial for cancer cell survival.

Table 1: Summary of Anticancer Activity of Methoxy-2-methylquinoline Analogs

| Compound/Analog | Cancer Cell Line | Observed Effect | Potential Target/Mechanism |

| 6-Methoxy-2-arylquinolines | Not specified | P-glycoprotein inhibition | P-glycoprotein (ABCB1) |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116, Caco-2 (Colorectal) | Cytotoxicity, Apoptosis | PI3K/AKT/mTOR pathway |

| 2-Styryl substituted quinolines | Not specified | Anticancer activity | Viral fusion inhibition, gp-41 binding |

Antimicrobial and Antimalarial Activity:

The quinoline ring is famously the core of several antimalarial drugs, such as quinine and chloroquine. This legacy continues with modern research into quinoline derivatives for various infectious diseases.

-

Bacterial Topoisomerase Inhibition: Derivatives of 6-Methoxy-2-methylquinolin-4-ol have been investigated for their antimicrobial properties, with bacterial topoisomerase suggested as a potential target[5]. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

-

General Antimicrobial and Antimalarial Precursor: 8-Methoxy-2-methylquinoline is recognized as a precursor in the synthesis of antimicrobial and antimalarial agents[6].

Neurological Applications:

The ability of small molecules to cross the blood-brain barrier makes quinoline derivatives interesting candidates for neurological disorders.

-

Precursor for Neurological Disorder Therapeutics: 8-Methoxy-2-methylquinoline is noted for its use in the development of pharmaceuticals targeting neurological disorders, suggesting potential interactions with receptors in the central nervous system[6].

Signaling Pathways and Experimental Workflows

Based on the activity of its analogs, a key potential signaling pathway for this compound to modulate is the PI3K/AKT/mTOR pathway.

Caption: Inferred inhibition of the PI3K/AKT/mTOR pathway by a methoxy-2-methylquinoline analog.

To elucidate the specific targets of this compound, a systematic experimental approach is necessary.

Caption: A proposed experimental workflow for identifying therapeutic targets of this compound.

Detailed Methodologies for Key Experiments

The following are generalized protocols for experiments that would be crucial in determining the therapeutic targets of this compound, based on the activities of its analogs.

1. Cell Viability Assay (e.g., MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

2. Western Blot Analysis for PI3K/AKT/mTOR Pathway

-

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

3. P-glycoprotein (P-gp) Efflux Assay (e.g., Rhodamine 123 Accumulation Assay)

-

Objective: To assess the ability of this compound to inhibit the efflux function of P-gp.

-

Protocol:

-

Culture P-gp overexpressing cells (e.g., NCI/ADR-RES) and their parental sensitive cell line.

-

Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

-

Add the P-gp substrate Rhodamine 123 to the cells and incubate for another 1-2 hours.

-

Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

-

An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.

-

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the biological activities of its isomers and other quinoline derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The most promising areas for future research appear to be in oncology, specifically targeting pathways like PI3K/AKT/mTOR and mechanisms of drug resistance such as P-glycoprotein efflux. Further studies should focus on systematic screening and target deconvolution to identify the specific molecular targets of this compound and validate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

Navigating the Solubility Landscape of 7-Methoxy-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 7-Methoxy-2-methylquinoline in various organic solvents. In the absence of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview based on established principles of organic chemistry, the known properties of quinoline derivatives, and the influence of its constituent functional groups—methoxy and methyl. This guide also furnishes a detailed, generalized experimental protocol for the precise determination of solubility, a critical parameter in drug discovery and development, process chemistry, and analytical sciences.

Introduction to this compound and its Solubility

This compound is a heterocyclic aromatic compound. Its core structure, quinoline, is known for its general solubility in a range of organic solvents. The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[1][2][3] The polarity of this compound is influenced by the nitrogen atom in the quinoline ring, the methoxy group, and the methyl group.

The quinoline ring itself imparts a degree of polarity and provides a scaffold that is generally soluble in many organic solvents.[4][5][6] The methoxy group (-OCH₃) can act as a hydrogen bond acceptor and may slightly increase polarity, potentially enhancing solubility in certain polar solvents.[7] Conversely, the methyl group (-CH₃) is nonpolar and contributes to the lipophilicity of the molecule.[8] The overall solubility of this compound in a given solvent will be a balance of these structural features.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The quinoline nitrogen and methoxy group can interact with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The overall polarity of the molecule allows for favorable dipole-dipole interactions with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic quinoline ring interacts favorably with aromatic solvents through π-stacking. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. A related compound, 6-chloro-2(4-methoxyphenyl)-4-phenyl quinoline, has been noted to have good solubility in chloroform and dichloromethane.[10] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Expected to be a reasonably good solvent due to its ability to dissolve many organic compounds. THF is a more polar ether and may be a better solvent. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the largely aromatic/polar solute and the nonpolar solvent limits miscibility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

Procedure

-

Preparation of Calibration Standards: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent to create a calibration curve.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The vials are removed from the shaker and allowed to stand for a short period to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter. The filtered solution is then diluted as necessary and analyzed by HPLC to determine the concentration of dissolved this compound.

-

Quantification: The concentration of the solute in the saturated solution is determined by comparing its HPLC peak area to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong qualitative understanding of its solubility profile can be established based on its chemical structure and the known properties of related compounds. It is anticipated to be soluble in a wide range of common organic solvents, with the exception of highly nonpolar aliphatic hydrocarbons. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. This information is crucial for researchers in medicinal chemistry, process development, and analytical science to effectively utilize this compound in their work.

References

- 1. readchemistry.com [readchemistry.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. saltise.ca [saltise.ca]

- 10. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]

Technical Guide: Analysis of InChI Key QEVADHKTNBIYSD-UHFFFAOYSA-N

Notice to the Reader:

A comprehensive search for the chemical compound associated with the InChI key QEVADHKTNBIYSD-UHFFFAOYSA-N has been conducted across multiple chemical databases, including PubChem, and through general web searches. Unfortunately, these efforts have not resulted in the identification of a specific chemical entity corresponding to the provided InChI key.

The search results consistently returned information for other chemical compounds with different InChI keys. No scientific literature, patents, or other technical documentation were found that reference the InChI key QEVADHKTNBIYSD-UHFFFAOYSA-N.

This outcome suggests one of the following possibilities:

-

Typographical Error: There may be a typographical error within the provided InChI key. InChI keys are precise identifiers, and any alteration will prevent the identification of the correct compound.

-

Novel or Proprietary Compound: The InChI key may belong to a novel chemical substance that has not yet been publicly disclosed or cataloged in searchable databases.

-

Internal or Non-Standard Identifier: The identifier may be for internal use within an organization and not a standardized, publicly recognized InChI key.

Due to the inability to identify the core chemical compound, it is not possible to provide the requested in-depth technical guide. The core requirements of this request, including the summarization of quantitative data, detailing of experimental protocols, and the creation of signaling pathway diagrams, are all contingent upon the foundational information of the chemical's identity.

Without a valid and identifiable InChI key, further progress on this request cannot be made. We recommend verifying the accuracy of the InChI key and, if possible, providing an alternative identifier such as a CAS number, IUPAC name, or SMILES string for the compound of interest.

The Quest for Quinolines: A Technical Guide to their Discovery and Isolation from Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids, a class of nitrogen-containing heterocyclic aromatic compounds, have been a cornerstone of natural product chemistry and drug development for over two centuries. Their story begins with the isolation of quinine from the bark of the Cinchona tree in 1820, a discovery that revolutionized the treatment of malaria.[1] Another landmark quinoline alkaloid, camptothecin, was isolated from Camptotheca acuminata and has become a pivotal tool in cancer chemotherapy due to its potent inhibition of DNA topoisomerase I.[1][2] This guide provides an in-depth technical overview of the discovery, natural sources, and the intricate processes of isolating these valuable compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are predominantly found in the plant kingdom, with significant concentrations in the Rutaceae and Rubiaceae families.[3][4] However, their distribution extends to microorganisms and even the animal kingdom.

-

Plant Kingdom:

-

Cinchona species (Rubiaceae): The bark of these trees, native to the Andes, is the classical source of quinine, quinidine, cinchonine, and cinchonidine.[4]

-

Camptotheca acuminata and Nothapodytes foetida (Nyssaceae): These plants are the primary sources of the potent anticancer agent, camptothecin.[2][3]

-

Evodia rutaecarpa (Rutaceae): The fruits of this plant contain various quinoline alkaloids, including evodiamine and rutaecarpine, which are known for their diverse pharmacological activities.[5][6]

-

Other Plant Sources: Quinoline alkaloids have also been isolated from various other plant genera, including Choisya, Echinops, and Galipea.[4][7]

-

-

Microorganisms: Fungi, such as Penicillium species, and bacteria, including Pseudomonas species, have been identified as producers of quinoline alkaloids.[3]

-

Animal Kingdom: Certain insects, like the Peruvian fire stick insect (Oreophoetes peruana), utilize quinoline alkaloids as a defense mechanism.[3]

Experimental Protocols for Isolation and Purification

The isolation of quinoline alkaloids from their natural sources is a multi-step process that leverages their physicochemical properties, particularly their basicity.

Preliminary Processing of Plant Material

-

Drying: Plant material (e.g., bark, leaves, roots) is dried at room temperature or in an oven at a low temperature (40-50°C) to achieve a constant weight. This prevents enzymatic degradation of the alkaloids.

-

Grinding: The dried material is ground into a fine powder to increase the surface area, facilitating efficient solvent extraction.[8]

Extraction Techniques

This classical and widely used method relies on the differential solubility of alkaloids in acidic and basic solutions.

Protocol:

-

Defatting: The powdered plant material is first extracted with a non-polar solvent like petroleum ether or hexane using a Soxhlet apparatus or maceration. This step removes fats, oils, and waxes that can interfere with subsequent extraction steps. The non-polar extract is typically discarded.[8]

-

Alkalinization: The defatted plant material is moistened with an alkaline solution, such as 10% ammonium hydroxide or calcium hydroxide. This converts the alkaloid salts present in the plant tissue into their free base form.[8]

-

Organic Solvent Extraction: The alkalized material is then extracted with a suitable organic solvent like chloroform, dichloromethane, or ethyl acetate. The free alkaloid bases are soluble in these organic solvents. This extraction can be performed repeatedly through maceration with stirring or more exhaustively using a Soxhlet apparatus.[8]

-

Acidic Wash: The combined organic extracts are washed with a dilute aqueous acid solution (e.g., 5% sulfuric acid or hydrochloric acid). The basic alkaloids react with the acid to form water-soluble salts, which partition into the aqueous phase, leaving non-basic impurities in the organic layer.[8]

-

Liberation of Free Alkaloids: The aqueous acidic layer containing the alkaloid salts is separated and made alkaline again with a base like ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are typically insoluble in water and will precipitate out.[9]

-

Final Extraction and Concentration: The precipitated crude alkaloids are then re-extracted into an organic solvent. The organic solvent is subsequently evaporated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.[8]

Soxhlet extraction is a continuous extraction method that is highly efficient for extracting alkaloids from solid materials.

Protocol for Camptothecin from Nothapodytes foetida

-

Defatting: 1.5 kg of powdered twigs and stem of N. foetida are hot defatted with hexane in a Soxhlet extractor.[10]

-

Extraction: The defatted material is then successively extracted with ethyl acetate and methanol in the Soxhlet apparatus.[10]

-

Precipitation and Filtration: The ethyl acetate and methanol extracts are combined, and the solvent is removed under vacuum at 35-40°C. The resulting crude extract undergoes repeated precipitation and filtration to isolate camptothecin.[10]

Purification Techniques

The crude alkaloid extract obtained from the initial extraction is a mixture of several compounds. Further purification is necessary to isolate the individual quinoline alkaloids.

Preparative HPLC is a powerful technique for isolating and purifying compounds from a mixture with high resolution.

General Protocol:

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of quinoline alkaloids.[11]

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The pH of the mobile phase is a critical parameter that influences the retention and separation of the basic alkaloids.[6][11]

-

Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a complex mixture of alkaloids.[11]

-

Sample Injection and Fraction Collection: The crude extract is dissolved in a suitable solvent and injected onto the column. The eluent is monitored by a detector (e.g., UV-Vis), and fractions containing the desired alkaloids are collected.

-

Solvent Evaporation: The solvent from the collected fractions is evaporated to obtain the purified alkaloid.

This is a preparative, support-free liquid-liquid partition chromatography technique that is particularly effective for separating ionizable compounds like alkaloids based on their pKa values and partition coefficients.[12]

General Protocol:

-

Solvent System Selection: A two-phase solvent system is selected. A common system for alkaloid separation is a mixture of n-hexane, ethyl acetate, methanol, and water.[13]

-

Retainer and Eluter: A retainer (e.g., a base like triethylamine) is added to the stationary phase to retain the acidic forms of the alkaloids. An eluter (e.g., an acid like hydrochloric acid) is added to the mobile phase to elute the alkaloids in their salt forms.[13]

-

Separation: The crude extract is loaded into the CCC instrument, and the mobile phase is pumped through the stationary phase. The alkaloids are separated into distinct pH zones and are collected as highly concentrated fractions.[12]

Quantitative Data on Isolation of Quinolines

The efficiency of extraction and purification methods is crucial for obtaining a good yield of the target quinoline alkaloids. The following tables summarize some of the reported quantitative data.

Table 1: Comparison of Extraction Methods for Quinine from Cinchona officinalis Bark

| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g dry weight) | Reference |

| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 min | 3.93 ± 0.11 | [14] |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 min | 2.81 ± 0.04 | [14] |

| Soxhlet Extraction | Methanol with 20% Diethylamine | Water bath | 10 h | 2.202% (22.02 mg/g) | [15] |

Table 2: Comparison of Extraction Methods for Camptothecin from Nothapodytes foetida

| Extraction Method | Solvent | Time | Yield (% w/w) | Reference |

| Microwave-Assisted Extraction (MAE) | 90% Methanol | 3 min | 2.67 | [2] |

| Soxhlet Extraction | 90% Methanol | 120 min | - | [2] |

| Ultrasonic Extraction | 90% Methanol | 30 min | - | [2] |

| Stirring Extraction | 90% Methanol | 30 min | - | [2] |

| Hot Soxhlet Extraction (successive) | Hexane, then Ethyl Acetate and Methanol | 1 day | up to 0.15% | [3] |

Table 3: Purity of Isolated Alkaloids by Chromatographic Methods

| Alkaloid | Purification Method | Purity | Reference |

| Baicalein, Wogonin, Oroxylin A | Preparative HSCCC | 95.7%, 98.5%, 93.2% | [16] |

| Matrine, Oxymatrine, N-formyl cytisine, Cytisine | HSCCC and Silica Gel Column Chromatography | >91% | [1] |

| Bergapten, Imperatorin | Preparative HSCCC | 96.5%, 98.2% | [16] |

Signaling Pathways and Experimental Workflows

The biological activity of quinoline alkaloids is a result of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Camptothecin: Inhibition of Topoisomerase I

Camptothecin and its derivatives exert their anticancer effects by inhibiting the nuclear enzyme DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between Top1 and DNA (the cleavable complex), preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Quinine: Antimalarial Action

The primary mechanism of quinine's antimalarial activity is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic free heme, which ultimately kills the parasite.

Evodia rutaecarpa Alkaloids: Modulation of Inflammatory Pathways

Alkaloids from Evodia rutaecarpa, such as evodiamine and rutaecarpine, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the cellular response to inflammatory stimuli.

General Experimental Workflow for Quinoline Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation and purification of quinoline alkaloids from a plant source.

Conclusion

The discovery and isolation of quinoline alkaloids from natural sources have had a profound impact on medicine and continue to be a fertile area of research for the development of new therapeutic agents. The methodologies for their extraction and purification have evolved from classical acid-base techniques to sophisticated chromatographic methods, enabling the isolation of these compounds with high purity and yield. A thorough understanding of these techniques, coupled with insights into their mechanisms of action, is essential for harnessing the full potential of this remarkable class of natural products. This guide provides a foundational technical overview to aid researchers and scientists in their pursuit of novel quinoline alkaloid-based therapies.

References

- 1. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]

- 2. Comparison of techniques for the extraction of the anti-cancer drug camptothecin from Nothapodytes foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6893668B2 - Process for isolation of anticancer agent camptothecin from Nothapodytes foetida - Google Patents [patents.google.com]

- 4. dovepress.com [dovepress.com]

- 5. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. phcogrev.com [phcogrev.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN103808828A - HPLC (High Performance Liquid Chromatography) method for measuring content of main alkaloid in peruvian bark - Google Patents [patents.google.com]

- 12. Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combinative application of pH-zone-refining and conventional high-speed counter-current chromatography for preparative separation of alkaloids from Stephania kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxy-2-methylquinoline

Introduction

The quinoline scaffold is a fundamental heterocyclic structure present in a wide array of pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as various antitumor and anti-inflammatory therapeutics.[1] The synthesis of quinoline derivatives is, therefore, a cornerstone of medicinal and industrial chemistry. One of the most established methods for creating this ring system is the Skraup synthesis, first reported in 1880.[1][2] A significant and widely used variation of this method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines.[1][3][4] This protocol details the step-by-step synthesis of 7-Methoxy-2-methylquinoline from m-anisidine using the Doebner-von Miller reaction, a process of significant interest to researchers in drug development and organic synthesis.

Principle of the Reaction

The synthesis of this compound is achieved through the acid-catalyzed reaction of m-anisidine with crotonaldehyde, which serves as the α,β-unsaturated carbonyl compound. The reaction mechanism, though subject to some debate, is generally understood to proceed through several key stages:

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the amino group of m-anisidine to the β-carbon of crotonaldehyde.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration: The cyclized intermediate is then dehydrated to form a dihydroquinoline derivative.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, which can be a mild oxidant or even excess Schiff base intermediate, facilitates this final aromatization step.

This acid-catalyzed pathway ensures the formation of the stable quinoline ring system.[5][6]